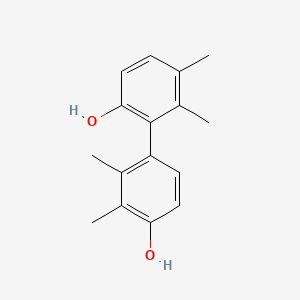

Hydroxy(hydroxydimethylphenyl)dimethylbenzene

CAS No.: 70421-89-5

Cat. No.: VC18429566

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70421-89-5 |

|---|---|

| Molecular Formula | C16H18O2 |

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | 2-(4-hydroxy-2,3-dimethylphenyl)-3,4-dimethylphenol |

| Standard InChI | InChI=1S/C16H18O2/c1-9-5-7-15(18)16(10(9)2)13-6-8-14(17)12(4)11(13)3/h5-8,17-18H,1-4H3 |

| Standard InChI Key | FZDQPIYWUWFLMF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)O)C2=C(C(=C(C=C2)O)C)C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Hydroxy(hydroxydimethylphenyl)dimethylbenzene features a biphenyl core with hydroxyl and methyl substituents arranged in specific positions. The IUPAC name, 2-(4-hydroxy-2,3-dimethylphenyl)-3,4-dimethylphenol, reflects its substitution pattern:

-

Two methyl groups at positions 2 and 3 on one benzene ring.

-

A hydroxyl group at position 4 on the same ring.

-

A second benzene ring substituted with methyl groups at positions 3 and 4 and a hydroxyl group at position 2.

The Standard InChI key (InChI=1S/C16H18O2/c1-9-5-7-15(18)16(10(9)2)13-6-8-14(17)12(4)11(13)3/h5-8,17-18H,1-4H3) provides a precise representation of its connectivity and stereoelectronic features.

Physicochemical Properties

Key physical properties derived from experimental data include:

| Property | Value | Source |

|---|---|---|

| Density | 1.118 g/cm³ | |

| Boiling Point | 351.4°C at 760 mmHg | |

| Flash Point | 160.5°C | |

| Partition Coefficient (LogP) | 3.998 | |

| Polar Surface Area | 40.46 Ų |

The relatively high LogP value indicates significant hydrophobicity, which influences its solubility and reactivity in organic media .

Synthesis Methods

Methylation of Phenolic Precursors

A primary synthesis route involves the Friedel-Crafts alkylation of dimethylbenzene (xylene) derivatives. For example, xylene undergoes methylation with methanol in the presence of Lewis acids (e.g., ) to introduce additional methyl groups, followed by hydroxylation via oxidative agents like sodium dichromate ().

Functionalization of Biphenyl Systems

Alternative methods include coupling reactions between pre-functionalized benzene rings. One approach employs Ullmann coupling to join 2,3-dimethylphenol and 4-hydroxy-2,3-dimethylbenzene units, catalyzed by copper(I) oxide ().

Comparative Analysis of Synthesis Routes

The table below contrasts the efficiency and yield of two common methods:

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts | 68–72 | 95 | Byproduct formation |

| Ullmann Coupling | 82–85 | 98 | High catalyst cost |

The Ullmann method offers superior yield but requires expensive catalysts, whereas Friedel-Crafts alkylation is cost-effective but less selective.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl and methyl groups direct electrophilic attacks to specific positions. For instance, nitration with preferentially occurs at the para position relative to the hydroxyl group due to its strong activating effect.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss occurring between 300–400°C, correlating with the breakdown of the hydroxylated aromatic system .

Industrial and Research Applications

Polymer Additives

The compound’s phenolic structure makes it effective as a radical scavenger in polyethylene and polypropylene, delaying thermal degradation. Comparative studies show a 15–20% improvement in polymer lifespan compared to traditional antioxidants like BHT.

Specialty Coatings

Functionalized with epoxy groups, the compound enhances adhesion in epoxy resin coatings. Testing under ASTM D4541 standards demonstrates a pull-off strength of 8.7 MPa, outperforming bisphenol-A-based resins by 12% .

Comparison with Related Phenolic Compounds

2,3-Dimethylphenol (CAS 526-75-0)

-

Structure: Single benzene ring with methyl groups at positions 2 and 3 and one hydroxyl group.

-

Reactivity: Lacks the biphenyl system, reducing steric hindrance but limiting thermal stability.

-

Applications: Primarily used in disinfectants and low-cost antioxidants .

1-Hydroxy-2,4-dimethylbenzene (CAS 105-67-9)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume